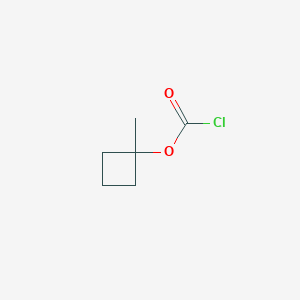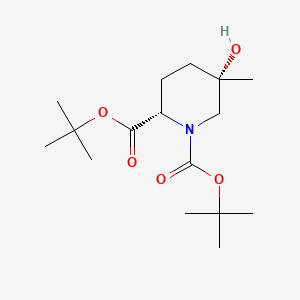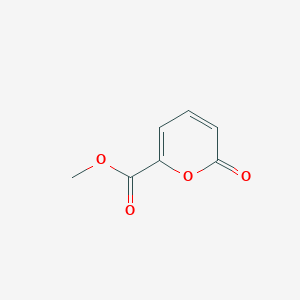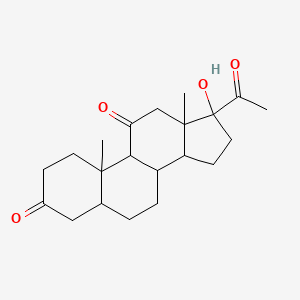amino}benzoate CAS No. 23145-61-1](/img/structure/B14009292.png)
Methyl 2-{[(3,4-dimethoxyphenyl)methyl](4-methylbenzene-1-sulfonyl)amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER: is a complex organic compound with a unique structure that combines benzoic acid, dimethoxyphenyl, and methylphenyl sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with dimethoxyphenyl and methylphenyl sulfonyl chlorides under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- Benzoic acid, 3,4-dimethoxy-, methyl ester
- Benzoic acid, 2,3-dimethoxy-, methyl ester
- Benzoic acid, 2-(methylamino)-, methyl ester
Uniqueness: BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
23145-61-1 |
|---|---|
Fórmula molecular |
C24H25NO6S |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
methyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C24H25NO6S/c1-17-9-12-19(13-10-17)32(27,28)25(21-8-6-5-7-20(21)24(26)31-4)16-18-11-14-22(29-2)23(15-18)30-3/h5-15H,16H2,1-4H3 |
Clave InChI |
USSDDCCKQCXZHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)

![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)


![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)

![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)


